1-(2-Fluorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-2-(4-methylphenyl)sulfonylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3S/c1-11-6-8-12(9-7-11)20(18,19)10-15(17)13-4-2-3-5-14(13)16/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQWQLFZZZOLFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Fluorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, with the CAS number 1492822-28-2, is a sulfonyl compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The compound features a fluorophenyl group and a methylphenyl sulfonyl moiety, which contribute to its biological profile.
Biological Activity Overview
The biological activities of this compound include antimicrobial, anticancer, and antioxidant properties. These activities are primarily attributed to the compound's ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against several pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values observed in various studies:
In vitro tests demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent.
Anticancer Activity
The anticancer properties of this compound have been investigated using various cancer cell lines. The following table presents the IC50 values for different cell lines:
These results indicate that the compound exhibits significant cytotoxicity against cancer cells, making it a candidate for further development in cancer therapeutics.
Antioxidant Activity
The antioxidant capacity of the compound was assessed through various assays, revealing its ability to scavenge free radicals effectively. The following table summarizes the results from antioxidant assays:
These findings suggest that the compound may play a role in protecting cells from oxidative stress, which is linked to various diseases, including cancer.
Case Studies and Research Findings
Several studies have focused on modifying the structure of similar compounds to enhance their biological activity. For instance, derivatives with different substituents on the phenyl rings have shown improved efficacy against specific bacterial strains and cancer cell lines .
A notable study highlighted that compounds with a methoxy group in place of hydrogen on the phenyl ring exhibited increased antibacterial activity against Staphylococcus aureus, particularly in biofilm formation assays . This underscores the importance of structural modifications in optimizing biological activity.
Scientific Research Applications
Medicinal Chemistry
1-(2-Fluorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone serves as a versatile building block in the synthesis of biologically active compounds. Its structural features allow for modifications that enhance pharmacological properties.
Synthesis of Bioactive Compounds
The compound has been utilized in the development of various drug candidates, including:
- G-Secretase Inhibitors : These inhibitors are crucial in Alzheimer's disease research, targeting the enzymatic activity that leads to amyloid-beta peptide production .
- Dopamine Receptor Antagonists : Compounds derived from this structure have shown potential in treating neurological disorders by modulating dopamine pathways .
Anticancer Activity
Research has indicated that derivatives of this compound exhibit anticancer properties. For example, studies have demonstrated its efficacy against various cancer cell lines, suggesting mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Mechanism
A study published in the Journal of Medicinal Chemistry highlighted that certain analogs of this compound inhibited cancer cell proliferation through the modulation of signaling pathways involved in cell survival and apoptosis . The following table summarizes key findings:
| Compound Variant | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Variant A | MCF-7 | 12.5 | Apoptosis induction |
| Variant B | HeLa | 8.3 | Cell cycle arrest |
Applications in Material Science
Beyond medicinal applications, this compound has potential uses in material science, particularly in the development of novel polymers and materials with specific electronic properties due to the presence of fluorine and sulfonyl groups.
Polymer Synthesis
The sulfonyl group enhances solubility and thermal stability, making it an attractive component for polymer chemists looking to create high-performance materials .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Aromatic Rings
1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone ()
- Structure : Lacks the fluorine atom on the phenyl ring; instead, the sulfonyl group is attached to a simple phenyl ring.
- Crystallography : The dihedral angle between the two aromatic rings is 33.56° , affecting molecular packing and solubility .
- Synthesis : Prepared via condensation of α-halogenated ketones with sulfonyl precursors, similar to the target compound .
1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone ()
- Structure : Contains a para -fluorophenyl group instead of ortho -fluorophenyl.
1-(4-Aminophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone ()
- Structure: Substitutes the 2-fluorophenyl group with a 4-aminophenyl moiety.
- Properties: The amino group introduces hydrogen-bonding capability, improving aqueous solubility but possibly reducing thermal stability. Molecular weight: 289.349 .
Heterocyclic and Functional Group Modifications
2-(1H-Benzimidazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone ()
- Structure : Replaces the sulfonyl group with a benzimidazole-thioether moiety.
- Properties : Higher lipophilicity (molar mass: 282.36 ) due to the benzimidazole ring, which may enhance membrane permeability in biological systems .
1-(3,4-Dihydroxyphenyl)-2-[(1-(4-methylphenyl)-1H-tetrazol-5-yl)thio]ethanone ()
- Structure : Incorporates a tetrazolylthio group and dihydroxyphenyl ring.
- Activity : Acts as a NF-κB inhibitor (SNI-1), highlighting the role of the tetrazole ring in modulating enzyme binding .
Imidazole Derivatives ()
- Examples: 1-(4-Trifluoromethylphenyl)-2-(1H-imidazol-1-yl)ethanone.
- Impact : The trifluoromethyl group enhances electron-withdrawing effects, increasing melting points (e.g., 165–167°C for 7f vs. 131–134°C for methoxy-substituted analogs) .
Melting Points and Solubility
Key Comparative Data Table
Q & A
Q. Challenges :
- Byproduct formation : Competing sulfoxide derivatives may form under oxidative conditions.
- Purification : The compound’s hydrophobic nature requires optimized solvent systems to prevent co-elution with unreacted starting materials.
How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?
Basic Research Question
- NMR Analysis :
- X-ray Crystallography : Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (a = 13.7 Å, b = 5.32 Å, c = 20.44 Å) confirm the planar sulfonyl-ethanone moiety and dihedral angles between aromatic rings (~33.6°) .
Advanced Tip : Use DFT calculations to validate experimental bond lengths and angles against theoretical models.
What strategies mitigate low yields in Friedel-Crafts sulfonylation reactions for this compound?
Advanced Research Question
- Catalyst Optimization : Replace AlCl₃ with FeCl₃ or ionic liquids to reduce side reactions. For example, FeCl₃ increases yields by 15–20% due to milder Lewis acidity .
- Solvent Effects : Polar aprotic solvents (e.g., DCM or nitrobenzene) enhance electrophilic substitution by stabilizing the acylium intermediate.
- Contradiction Resolution : Some studies report competing para-substitution in the 4-methylphenyl group. Address this by using sterically hindered substrates or low-temperature conditions (−20°C) .
How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
The 2-fluorophenyl group exhibits ortho-directing effects , altering reaction pathways:
- Nucleophilic Attack : Fluorine’s electron-withdrawing nature deactivates the ring, favoring sulfonyl group participation in SN2 reactions (e.g., substitution with amines at the ethanone β-position).
- Steric Effects : The ortho-fluorine hinders access to the ketone carbonyl, reducing nucleophilic addition yields by ~30% compared to non-fluorinated analogs .
Methodological Insight : Use kinetic studies (e.g., UV-Vis monitoring) to compare reaction rates with/without fluorine.
What computational methods predict the compound’s potential biological activity?
Advanced Research Question
- Molecular Docking : Screen against targets like COX-2 or acetylcholinesterase using AutoDock Vina. The sulfonyl group shows high affinity for hydrophobic enzyme pockets (binding energy ≤ −8.5 kcal/mol) .
- QSAR Modeling : Correlate logP values (calculated ~2.9) with antibacterial activity. Higher logP enhances membrane permeability but may reduce aqueous solubility .
Validation : Compare computational predictions with in vitro assays (e.g., MIC tests against S. aureus).
How do crystallographic packing interactions affect the compound’s stability?
Advanced Research Question
- Hydrogen Bonding : Intermolecular C–H···O interactions between the sulfonyl oxygen and adjacent aromatic protons stabilize the crystal lattice (bond distance ~2.8 Å) .
- Thermal Analysis : DSC reveals a melting point of ~160–165°C, with decomposition above 300°C due to sulfonyl group cleavage .
Contradiction Note : Some studies report variable melting points (±5°C) due to polymorphism. Use PXRD to identify polymorphic forms.
What analytical techniques resolve discrepancies in reported spectral data for this compound?
Advanced Research Question
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak at m/z 292.0642 (C₁₅H₁₃FO₃S⁺) to distinguish from sulfoxide byproducts .
- IR Spectroscopy : The sulfonyl S=O stretch appears as two strong bands at 1150 cm⁻¹ and 1300 cm⁻¹, while ketone C=O absorbs at 1680 cm⁻¹ .
Resolution Strategy : Cross-validate with 2D NMR (HSQC, HMBC) to assign overlapping signals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
